![molecular formula C15H19N3O B2440163 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2415540-03-1](/img/structure/B2440163.png)
2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory and anti-fungal agent.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, it is believed to function by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of fungi and preventing their growth.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole has a low toxicity profile and is well-tolerated by cells and animals. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. Additionally, it has been shown to reduce inflammation and inhibit the growth of fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without harming cells or animals. However, one limitation is that the compound is not readily available and requires specialized equipment and expertise to synthesize.
Future Directions
There are several future directions for the research of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole. One potential direction is to investigate its use as a potential anti-viral agent, as it has been shown to inhibit the growth of certain viruses. Additionally, it could be studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's. Further research could also explore the optimization of the synthesis method to improve yields and purity of the final product.
Synthesis Methods
The synthesis of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole involves the reaction of 4-(cyclopropylmethyl)piperazine with 2-bromo-1,3-benzoxazole in the presence of a suitable base. This method has been optimized to achieve high yields and purity of the final product.
properties
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-4-14-13(3-1)16-15(19-14)18-9-7-17(8-10-18)11-12-5-6-12/h1-4,12H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWJXGUYUPGZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole |
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